![molecular formula C14H20N4O2S B7643679 N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide](/img/structure/B7643679.png)
N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide, also known as PBA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. PBA is a small molecule that has shown promising results in the treatment of various diseases, including diabetes, cystic fibrosis, and cancer.
作用机制
The mechanism of action of N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide involves the inhibition of various enzymes and modulation of ion channels and transporters. This compound has been shown to inhibit the activity of carbonic anhydrases, which are involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. Additionally, this compound has been shown to modulate the activity of ion channels and transporters, which are involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. This compound has been shown to improve insulin sensitivity and glucose tolerance, making it a potential therapeutic agent for the treatment of diabetes. This compound has also been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR), which is defective in patients with cystic fibrosis. Additionally, this compound has been shown to have anti-cancer properties, making it a potential therapeutic agent for the treatment of various cancers.
实验室实验的优点和局限性
N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide has several advantages for lab experiments, including its small size, high solubility, and low toxicity. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations for lab experiments, including its limited stability in aqueous solutions and its potential for non-specific binding to proteins.
未来方向
There are several future directions for the research on N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrases and histone deacetylases. Another potential direction is the investigation of the role of this compound in the regulation of ion channels and transporters. Additionally, the potential therapeutic applications of this compound in the treatment of various diseases, including diabetes, cystic fibrosis, and cancer, warrant further investigation.
合成方法
The synthesis of N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide involves several steps, including the reaction of 4-(4-pyrazol-1-ylbutan-2-ylamino)phenol with methanesulfonyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain this compound as a white solid. The synthesis method of this compound has been optimized over the years, and several modifications have been made to improve the yield and purity of the final product.
科学研究应用
N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to inhibit the activity of certain enzymes, including carbonic anhydrases and histone deacetylases, which are involved in various disease processes. This compound has also been shown to modulate the activity of ion channels and transporters, which play a crucial role in the regulation of cellular processes.
属性
IUPAC Name |
N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-12(8-11-18-10-3-9-15-18)16-13-4-6-14(7-5-13)17-21(2,19)20/h3-7,9-10,12,16-17H,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOWZPZICIDCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=CC=N1)NC2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide](/img/structure/B7643614.png)
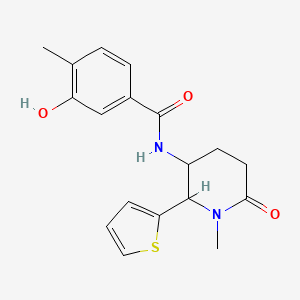
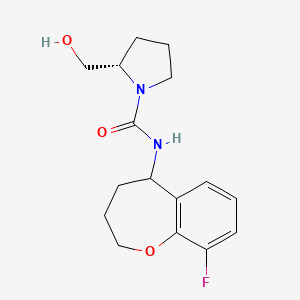
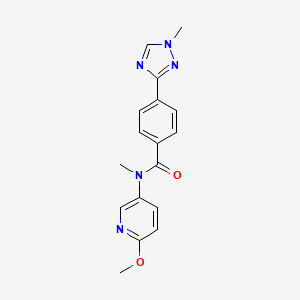
![1-[3-(2-Methoxyphenyl)propyl]-1,2,4-triazole](/img/structure/B7643644.png)
![(3-Methylimidazo[4,5-b]pyridin-6-yl)-(2-propan-2-ylazepan-1-yl)methanone](/img/structure/B7643645.png)
![N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline](/img/structure/B7643647.png)
![N-cyclohexyl-2-[[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]acetamide](/img/structure/B7643648.png)
![2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-1-piperidin-1-ylethanone](/img/structure/B7643656.png)
![N-[2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethylamino]-4-methoxyphenyl]acetamide](/img/structure/B7643661.png)
![N-cyclopropyl-2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-N-methylacetamide](/img/structure/B7643663.png)
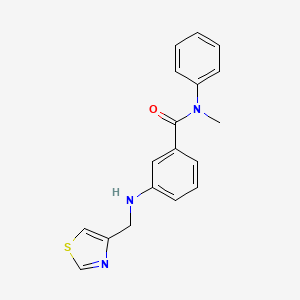
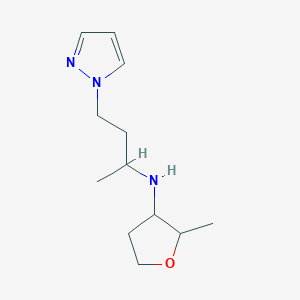
![3-[[5-(hydroxymethyl)furan-2-yl]methylamino]-N-methyl-N-phenylbenzamide](/img/structure/B7643692.png)